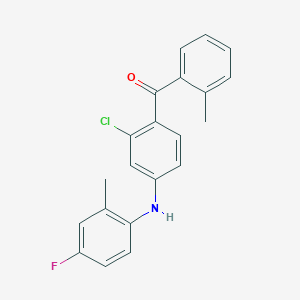

p38 MAPK-IN-5

説明

特性

CAS番号 |

344457-87-0 |

|---|---|

分子式 |

C21H17ClFNO |

分子量 |

353.8 g/mol |

IUPAC名 |

[2-chloro-4-(4-fluoro-2-methylanilino)phenyl]-(2-methylphenyl)methanone |

InChI |

InChI=1S/C21H17ClFNO/c1-13-5-3-4-6-17(13)21(25)18-9-8-16(12-19(18)22)24-20-10-7-15(23)11-14(20)2/h3-12,24H,1-2H3 |

InChIキー |

QIBLVZMAUUVSMB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)F)C)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

EO-1606; EO 1606; EO1606. |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of p38 MAPK-IN-5 and the Broader p38 MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical mediator of cellular responses to stress and inflammation. While detailed, publicly available data on the specific inhibitor p38 MAPK-IN-5 is limited, this document summarizes the available information and places it within the broader context of p38 MAPK inhibition. The guide delves into the core mechanics of the p38 MAPK pathway, general mechanisms of inhibitor action, and provides illustrative experimental workflows. Quantitative data for several well-characterized p38 MAPK inhibitors are presented to offer a comparative landscape for researchers in drug discovery and development.

Introduction to this compound

This compound has been identified as an inhibitor of the p38 mitogen-activated protein kinase. Publicly available information provides its chemical identity and a general overview of its mechanism of action.

Chemical Identity:

| Identifier | Value |

| Common Name | This compound |

| Alternate Name | EO-1606 |

| CAS Number | 344457-87-0 |

| Molecular Formula | C21H17ClFNO |

| IUPAC Name | [2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone |

General Mechanism of Action:

This compound is described as an inhibitor that exerts its effects by binding to the active site of p38 mitogen-activated protein kinase. This binding action prevents the phosphorylation of downstream target proteins, thereby mitigating the inflammatory response.[1]

At the time of this writing, detailed quantitative data (e.g., IC50, Ki values) and specific experimental protocols for this compound are not extensively available in the public scientific literature.

The p38 MAPK Signaling Pathway: A Core Cellular Stress Response Axis

The p38 MAPK pathway is a highly conserved signaling cascade that plays a pivotal role in the cellular response to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[2][3] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[4][5]

Activation Cascade

The activation of p38 MAPK is a multi-tiered process initiated by upstream kinases. The canonical activation pathway involves the phosphorylation of p38 MAPK on threonine and tyrosine residues within a conserved TGY motif in its activation loop.[6]

The key steps in the activation cascade are:

-

Stimulus Reception: The process begins with the detection of extracellular stimuli by cell surface receptors.

-

MAPKKK Activation: This leads to the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1, ASK1, or MEKKs.

-

MAPKK Activation: The activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6, which are the principal activators of p38 MAPK. MKK4 can also activate p38 MAPK under certain conditions.[6]

-

p38 MAPK Activation: MKK3 and MKK6 dually phosphorylate p38 MAPK at Thr180 and Tyr182, leading to its conformational activation.[3]

Isoforms and Downstream Targets

There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta), encoded by MAPK14, MAPK11, MAPK12, and MAPK13, respectively. p38α is the most ubiquitously expressed and extensively studied isoform.[4][6]

Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including:

-

Transcription Factors: Such as ATF2, MEF2C, and p53, which in turn regulate the expression of genes involved in the inflammatory response and cell cycle control.[3]

-

Protein Kinases: Including MAPK-activated protein kinase 2/3 (MK2/3), which are involved in regulating cytokine production and cell migration.

General Mechanisms of p38 MAPK Inhibition

The development of p38 MAPK inhibitors is a major focus in drug discovery due to the pathway's central role in inflammatory diseases. These inhibitors can be broadly classified based on their mechanism of action.

-

ATP-Competitive Inhibitors: This is the most common class of p38 MAPK inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. Many of the well-known p38 inhibitors, such as SB203580 and SB202190, fall into this category.

-

Non-ATP-Competitive (Allosteric) Inhibitors: These inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This can offer greater selectivity compared to ATP-competitive inhibitors.

Quantitative Data for Selected p38 MAPK Inhibitors

To provide a comparative context for the activity of p38 MAPK inhibitors, the following table summarizes the 50% inhibitory concentration (IC50) values for several well-characterized compounds against different p38 isoforms.

| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |

| SB203580 | 50 | 500 | - | - | [Selleckchem] |

| SB202190 | 50 | 100 | - | - | [Selleckchem] |

| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [Selleckchem] |

| Neflamapimod (VX-745) | 10 | 220 | - | - | [Selleckchem] |

| TAK-715 | 7.1 | 200 | No Inhibition | No Inhibition | [Selleckchem] |

| Skepinone-L | 5 | - | - | - | [Selleckchem] |

| BMS-582949 | 13 | - | - | - | [Selleckchem] |

| SB239063 | 44 | - | No Activity | No Activity | [Selleckchem] |

| Losmapimod | pKi: 8.1 | pKi: 7.6 | - | - | [Selleckchem] |

Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.

Experimental Protocols for Characterizing p38 MAPK Inhibitors

A variety of in vitro and cell-based assays are employed to characterize the potency and selectivity of p38 MAPK inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.

Objective: To determine the IC50 value of a test compound against a specific p38 MAPK isoform.

General Protocol:

-

Reagents:

-

Purified, active p38 MAPK enzyme (e.g., p38α)

-

Kinase buffer

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or part of a luminescence-based system)

-

Substrate (e.g., ATF2, Myelin Basic Protein)

-

Test compound (e.g., this compound) at various concentrations

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or luminescence reader for ADP-Glo™ type assays)

-

-

Procedure:

-

The test compound is serially diluted and incubated with the p38 MAPK enzyme in the kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped.

-

The amount of phosphorylated substrate is quantified.

-

The IC50 value is calculated from the dose-response curve.

-

Cell-Based Assays

Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context.

Objective: To measure the inhibition of p38 MAPK signaling in intact cells.

Common Readouts:

-

Phosphorylation of Downstream Targets: Western blotting can be used to measure the levels of phosphorylated downstream targets of p38 MAPK, such as MK2 or ATF2, in cells that have been stimulated with a p38 activator (e.g., anisomycin, LPS) in the presence or absence of the inhibitor.

-

Cytokine Production: Since p38 MAPK is a key regulator of inflammatory cytokine production, measuring the levels of cytokines like TNF-α and IL-6 in the supernatant of stimulated immune cells (e.g., macrophages, PBMCs) is a common method to assess inhibitor activity.

Conclusion

The p38 MAPK signaling pathway remains a high-interest target for the development of novel therapeutics for a range of inflammatory and other diseases. While specific data on this compound is currently limited, understanding the broader context of the p38 MAPK pathway, the mechanisms of its inhibition, and the experimental approaches to characterize inhibitors is essential for researchers and drug developers in this field. The continued exploration of novel chemical scaffolds and inhibition mechanisms holds promise for the development of more potent and selective p38 MAPK inhibitors with improved therapeutic profiles.

References

- 1. This compound | 344457-87-0 | Benchchem [benchchem.com]

- 2. Both Binding and Activation of p38 Mitogen-Activated Protein Kinase (MAPK) Play Essential Roles in Regulation of the Nucleocytoplasmic Distribution of MAPK-Activated Protein Kinase 5 by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 6. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

p38 MAPK-IN-5: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of inflammatory responses, making them a key target for therapeutic intervention in a host of diseases. The inhibitor p38 MAPK-IN-5, also identified as EO-1606, belongs to the aminobenzophenone class of compounds which have demonstrated potent anti-inflammatory activity through the selective inhibition of p38 MAPK. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this inhibitor class, with a focus on the core chemical scaffold of this compound. Due to the limited availability of specific discovery and synthesis literature for this compound, this guide draws upon publicly available data for closely related aminobenzophenone analogues and general principles of p38 MAPK inhibitor development.

Introduction to p38 MAPK Inhibition

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to stress and in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of the p38 MAPK pathway is implicated in numerous inflammatory and autoimmune disorders. Consequently, the development of small molecule inhibitors targeting p38 MAPK has been a major focus of drug discovery efforts.

This compound (EO-1606) is a member of the aminobenzophenone class of p38 MAPK inhibitors. Compounds in this class are characterized by a core structure featuring a substituted aminobenzophenone scaffold.

Discovery of the Aminobenzophenone Class of p38 MAPK Inhibitors

The discovery of the aminobenzophenone class of p38 MAPK inhibitors stemmed from screening efforts to identify novel chemical scaffolds with potent anti-inflammatory properties. A lead compound in this series, EO-1428, was identified as a potent and selective inhibitor of p38α and p38β MAP kinases. This discovery paved the way for the synthesis and evaluation of a series of analogues, including this compound (EO-1606), to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

Aminobenzophenone-based inhibitors are ATP-competitive, binding to the ATP-binding pocket of the p38 MAPK enzyme. This binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the production of inflammatory mediators.

Quantitative Data

| Compound | Target | IC50 (nM) | Assay Type |

| 45 | p38 MAP kinase | 10 | Enzyme Assay |

| 45 | IL-1β release | 14 | Cell-based Assay (LPS-stimulated human PBMCs) |

| 45 | TNF-α release | 6 | Cell-based Assay (LPS-stimulated human PBMCs) |

Synthesis of this compound

The synthesis of this compound, a substituted aminobenzophenone, can be achieved through a palladium-catalyzed amination reaction. The general synthetic route is outlined below.

General Synthetic Scheme

Caption: General synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard Buchwald-Hartwig amination procedures for related compounds.

-

Reaction Setup: To an oven-dried flask, add the substituted 2-aminobenzophenone (B122507) (1.0 eq), 4-chloro-3-methylaniline (1.1 eq), palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 0.02 eq), and a phosphine (B1218219) ligand (e.g., BINAP, 0.04 eq).

-

Solvent and Base: Add anhydrous toluene (B28343) as the solvent, followed by a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

Biological Evaluation

The biological activity of p38 MAPK inhibitors is typically assessed using a combination of in vitro and cell-based assays.

p38 MAPK Enzyme Inhibition Assay (Illustrative Protocol)

-

Assay Principle: The inhibitory activity against p38 MAPK is determined by measuring the phosphorylation of a specific substrate (e.g., ATF2) in the presence of the test compound.

-

Procedure:

-

Recombinant human p38α is incubated with the test compound at various concentrations.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

After incubation, the amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytokine Release Assay in PBMCs (Illustrative Protocol)

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

-

Stimulation and Treatment: The cells are pre-incubated with various concentrations of the test compound before being stimulated with lipopolysaccharide (LPS) to induce cytokine production.

-

Cytokine Measurement: The concentration of TNF-α and IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values for the inhibition of cytokine release are determined.

Signaling Pathway and Experimental Workflow

p38 MAPK Signaling Pathway

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.

Kinase Inhibitor Discovery Workflow

Unveiling the Target Specificity and Selectivity of p38 MAPK-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target specificity and selectivity of the potent p38 mitogen-activated protein kinase (MAPK) inhibitor, p38 MAPK-IN-5. This document offers a comprehensive resource for researchers and drug development professionals working on inflammatory diseases and other p38 MAPK-mediated pathologies. Included are quantitative inhibitory data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to p38 MAPK Signaling

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1] Four isoforms have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2] These kinases are key components of a signaling cascade that regulates a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control.[1] The activation of p38 MAPKs is triggered by various stimuli, leading to the phosphorylation of downstream targets such as transcription factors and other kinases, ultimately culminating in a specific cellular response.[3] Given their central role in inflammation, p38 MAPKs, particularly the alpha isoform, are significant therapeutic targets for a range of autoimmune and inflammatory diseases.[4]

Target Profile of this compound

This compound, also referred to as compound 4e and CHF6297, is a highly potent inhibitor of the p38α MAPK isoform.[5][6] Its inhibitory activity has been quantified against all four p38 MAPK isoforms, demonstrating significant potency and a degree of selectivity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound was determined through biochemical enzymatic assays. The half-maximal inhibitory concentrations (IC50) against the four human p38 isoforms are summarized in the table below.

| Target Isoform | IC50 (nM) |

| p38α (MAPK14) | 0.1 |

| p38β (MAPK11) | 0.2 |

| p38γ (MAPK12) | 944 |

| p38δ (MAPK13) | 4100 |

Data sourced from MedChemExpress product information.[6]

Selectivity Profile of this compound

The data clearly indicates that this compound is a highly potent inhibitor of p38α and p38β, with sub-nanomolar IC50 values. The compound exhibits significant selectivity for the α and β isoforms over the γ and δ isoforms. The selectivity ratio of this compound for p38α over p38γ is approximately 9,440-fold, and over p38δ is 41,000-fold. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Detailed Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the inhibitory activity of this compound. The protocols are based on the methods described in the primary literature for the characterization of this compound.[7]

p38 MAPK Enzymatic Inhibition Assay (AlphaScreen™)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a p38 MAPK isoform.

Materials and Reagents:

-

Recombinant human GST-tagged p38α, p38β, p38γ, or p38δ (SignalChem)

-

ATF2 peptide substrate (biotinylated)

-

ATP

-

Assay Buffer: 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 2 mM DTT

-

Stop Solution: 100 mM EDTA in Assay Buffer

-

Detection Mix: AlphaScreen™ Streptavidin Donor Beads and Phospho-ATF2 (Thr71) Antibody conjugated to AlphaLISA™ Acceptor beads (PerkinElmer) in Assay Buffer

-

This compound (or test compound) serially diluted in DMSO

-

384-well ProxiPlate™ (PerkinElmer)

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound solution.

-

Add the respective p38 MAPK isoform and the biotinylated ATF2 substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Terminate the reaction by adding the Stop Solution.

-

Add the Detection Mix containing the AlphaScreen™ Donor and Acceptor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an EnVision™ plate reader (PerkinElmer) with the AlphaScreen™ module.

-

The IC50 values are calculated from the resulting dose-response curves using a non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway, Experimental Workflow, and Logical Relationships

To further elucidate the context and characteristics of this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

References

- 1. MAPK | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

p38 MAPK-IN-5: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

p38 MAPK-IN-5 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase alpha (p38α), a key regulator of cellular responses to stress and inflammation. This technical guide provides a comprehensive overview of the known downstream signaling effects of this compound, including its inhibitory activity, impact on cytokine production, and the broader context of the p38 MAPK signaling pathway. While detailed experimental data for this specific inhibitor is limited in the public domain, this document synthesizes available information and provides generalized experimental protocols to guide researchers in their investigations.

Introduction to p38 MAPK Signaling

The p38 MAPK pathway is a critical signaling cascade involved in a multitude of cellular processes, including inflammation, apoptosis, cell cycle regulation, and differentiation. Four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). These kinases are activated by upstream kinases MKK3 and MKK6 in response to various extracellular stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1β) and cellular stress. Once activated, p38 MAPKs phosphorylate a wide array of downstream substrates, including other protein kinases and transcription factors, to orchestrate a specific cellular response.

This compound: A Potent p38α Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the p38α isoform. Its inhibitory activity has been quantified, showcasing its preferential binding to p38α over other isoforms.

Data Presentation: Inhibitory Activity of this compound

| Target Isoform | IC50 (nM) |

| p38α | 0.1 |

| p38β | 0.2 |

| p38γ | 944 |

| p38δ | 4100 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Downstream Signaling Effects of this compound

The primary mechanism of action of this compound is the inhibition of p38α kinase activity. This blockade prevents the phosphorylation of downstream targets, thereby modulating the cellular response to inflammatory and stress signals.

Inhibition of Inflammatory Cytokine Production

One of the well-documented downstream effects of p38 MAPK inhibition is the suppression of pro-inflammatory cytokine production. This compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNFα) in human peripheral blood mononuclear cells (hPBMCs) stimulated with lipopolysaccharide (LPS). This anti-inflammatory effect underscores its potential for research in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

General Downstream Targets of p38 MAPK

While specific data for this compound is limited, inhibiting p38α is expected to affect a wide range of downstream signaling molecules. These include:

-

MAPK-activated protein kinases (MAPKAPKs): Such as MAPKAPK-2 (MK2), MAPKAPK-3 (MK3), and MAPKAPK-5 (PRAK).

-

Mitogen- and stress-activated protein kinases (MSKs): MSK1 and MSK2.

-

Transcription Factors: Including Activating Transcription Factor 2 (ATF2), Myocyte Enhancer Factor 2 (MEF2), and the tumor suppressor protein p53.

Inhibition of these downstream effectors by this compound would lead to the modulation of gene expression and cellular processes regulated by the p38 MAPK pathway.

Visualizing the Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

Caption: p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for studying this compound effects.

Experimental Protocols

Detailed experimental protocols for this compound are not widely available. The following are generalized protocols based on standard laboratory procedures for studying p38 MAPK inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment

-

Cell Lines: Human peripheral blood mononuclear cells (hPBMCs), THP-1 (human monocytic cell line), or other relevant cell lines.

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate cells with an appropriate agonist (e.g., 1 µg/mL LPS for hPBMCs) for the desired time period (e.g., 4-24 hours for cytokine analysis).

-

Include vehicle control (DMSO) and unstimulated control groups.

-

Western Blot Analysis

-

Objective: To assess the phosphorylation status of p38 MAPK and its downstream targets.

-

Procedure:

-

Lyse treated cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ATF2, total ATF2, etc., overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

In Vitro Kinase Assay

-

Objective: To directly measure the enzymatic activity of p38α.

-

Procedure:

-

Immunoprecipitate p38α from cell lysates using a specific antibody.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Perform the kinase reaction in a buffer containing ATP and a specific substrate for p38α (e.g., recombinant ATF2).

-

Incubate with varying concentrations of this compound.

-

Terminate the reaction and analyze the phosphorylation of the substrate by Western blotting or by measuring the incorporation of radiolabeled ATP.

-

Cytokine Profiling (ELISA)

-

Objective: To quantify the production of specific cytokines (e.g., TNFα).

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions for the cytokine of interest.

-

Use a standard curve to determine the concentration of the cytokine in the samples.

-

Conclusion

This compound is a highly potent and selective inhibitor of p38α MAPK. Its primary downstream effect is the suppression of inflammatory responses, notably the inhibition of TNFα production. While comprehensive data on its effects on the broader p38 MAPK signalosome are limited, its high potency suggests it is a valuable tool for investigating the physiological and pathological roles of the p38α signaling pathway. The provided generalized protocols offer a starting point for researchers to design and execute experiments to further elucidate the downstream signaling effects of this inhibitor. Further research is warranted to fully characterize its biological activities and therapeutic potential.

The Role of p38 MAPK-IN-5 in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to external stressors, including inflammatory stimuli.[1] Comprising four isoforms (p38α, p38β, p38γ, and p38δ), this family of serine/threonine kinases plays a central role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2] Consequently, the p38 MAPK pathway has emerged as a key therapeutic target for a range of inflammatory diseases.[3] This technical guide focuses on the role and mechanism of action of p38 MAPK-IN-5, a potent inhibitor of this pathway, in the context of the inflammatory response.

This compound, also known as p38 Kinase inhibitor 5 (AA6), has been identified as a potent inhibitor of p38 kinase with demonstrated anti-inflammatory activity.[4] This document will provide an in-depth overview of its mechanism of action, supported by quantitative data from relevant studies on p38 MAPK inhibitors, detailed experimental protocols for assessing its efficacy, and visualizations of the pertinent signaling pathways and experimental workflows.

p38 MAPK Signaling Pathway in Inflammation

The activation of the p38 MAPK pathway is a key event in the inflammatory cascade. Extracellular stimuli, such as lipopolysaccharide (LPS) from bacteria, bind to toll-like receptors (TLRs) on the surface of immune cells like macrophages.[1] This initiates a signaling cascade that leads to the activation of upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[5] These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[6]

Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF2).[5][7] The activation of these downstream effectors culminates in the increased transcription and translation of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[2] p38 MAPK inhibitors, such as this compound, typically act by binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of its downstream targets and suppressing the inflammatory response.

Quantitative Data on p38 MAPK Inhibitors

The efficacy of p38 MAPK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in kinase assays and their half-maximal effective concentration (EC50) in cell-based assays measuring the inhibition of cytokine production.

| Inhibitor | Target | IC50 (nM) | Cell Line | Stimulus | Cytokine Inhibited | EC50/IC50 (µM) | Reference |

| p38 Kinase inhibitor 5 (AA6) | p38 Kinase | 403.57 | - | - | - | - | [4] |

| SB203580 | p38α/β | 50/500 | THP-1 | - | - | 0.3-0.5 | [8][9] |

| SB202190 | p38α/β | 50/100 | - | - | - | - | [8][9] |

| Doramapimod (BIRB 796) | p38α/β/γ/δ | 38/65/200/520 | - | - | - | - | [8] |

| SB239063 | p38α/β | 44 | Human Lung Macrophages | LPS | TNF-α | 0.3 | [10] |

| SD-282 | p38 | - | Human Lung Macrophages | LPS | TNF-α | 0.0061 | [10] |

| SD-282 | p38 | - | Human Lung Macrophages | LPS | GM-CSF | 1.8 | [10] |

| SB-242235 | p38 | ~1000 | Primary Human Chondrocytes | IL-1β | - | - | [11] |

Experimental Protocols

In Vitro p38 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of p38 MAPK.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant active p38α kinase, a specific substrate (e.g., ATF2 fusion protein), and ATP in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using several methods:

-

Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.

-

Antibody-based detection (ELISA or Western Blot): Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate.[12]

-

Luminescence-based ADP detection: Measure the amount of ADP produced, which is proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay).[13]

-

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Macrophage Stimulation and Cytokine Measurement (ELISA)

This cell-based assay assesses the effect of this compound on the production of inflammatory cytokines in a physiologically relevant context.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in complete medium (e.g., DMEM with 10% FBS) in 96-well plates until they adhere and reach a suitable confluency.[14]

-

Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus, typically Lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL, to the wells to activate the p38 MAPK pathway.[14]

-

Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 16-24 hours).[15]

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA: Quantify the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16]

-

Data Analysis: Plot the cytokine concentration against the inhibitor concentration and calculate the EC50 value.

Western Blot Analysis of p38 MAPK Phosphorylation

This assay is used to confirm that this compound inhibits the activation of p38 MAPK within the cell.

Methodology:

-

Cell Treatment: Culture and treat cells with this compound and/or an inflammatory stimulus as described in the macrophage stimulation protocol.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[18]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK and/or a housekeeping protein like GAPDH or β-actin.[18]

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-p38 to total p38 provides a measure of p38 activation.

Conclusion

This compound is a potent inhibitor of the p38 MAPK signaling pathway, a key mediator of the inflammatory response. By blocking the activity of p38 kinase, this inhibitor can effectively reduce the production of pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a robust framework for characterizing the in vitro and cellular efficacy of this compound and other inhibitors of this pathway. The quantitative data and mechanistic insights presented herein are valuable for researchers and drug development professionals working to develop novel anti-inflammatory therapeutics targeting p38 MAPK. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. promega.com [promega.com]

- 14. researchgate.net [researchgate.net]

- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analysis of p38 MAPK Inhibitor Binding

This technical guide provides a comprehensive overview of the structural analysis of inhibitor binding to p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in cellular signaling pathways that respond to stress stimuli.[1] The dysregulation of p38 MAPK is implicated in a variety of inflammatory diseases and cancers, making it a significant target for drug development.[2][3] This document details the signaling pathway, the structural basis of inhibition, quantitative binding data, and the experimental protocols used to elucidate these interactions, tailored for researchers, scientists, and drug development professionals.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical cascade that translates extracellular signals into cellular responses.[4] It is activated by a wide range of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses like UV radiation, osmotic shock, and heat shock.[1][5] The core of the pathway is a three-tiered kinase cascade:

-

MAPK Kinase Kinases (MAPKKKs): Upon stimulation, various MAPKKKs (e.g., MEKKs, ASK1, TAK1) are activated.

-

MAPK Kinases (MAPKKs): These activated MAPKKKs then phosphorylate and activate the dual-specificity kinases MKK3 and MKK6.[6]

-

p38 MAPK: MKK3 and MKK6, in turn, phosphorylate p38 MAPK on specific threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to its activation.[1][6]

Once activated, p38 MAPK phosphorylates a host of downstream substrates, including other protein kinases (e.g., MAPKAP-K2/3) and transcription factors (e.g., ATF2, MEF2C), thereby regulating processes like inflammation, apoptosis, cell cycle control, and cell differentiation.[1][7]

Structural Basis of p38 MAPK Inhibition

The p38α isoform is the most extensively studied and is a primary target for inflammatory disease therapies.[8] Like other kinases, its structure consists of a smaller N-terminal lobe and a larger C-terminal lobe, which form a deep cleft for ATP binding.[8][9] Inhibitors are typically designed to target this ATP-binding pocket. For this guide, we will focus on the binding of a representative ATP-competitive inhibitor, SB203580, whose complex with p38α has been structurally characterized (PDB ID: 1A9U).[10]

The inhibitor binds in the ATP pocket, making key interactions with the hinge region that connects the N- and C-terminal lobes. The specificity of these inhibitors, despite the conserved nature of the ATP-binding site across kinases, can be attributed to subtle differences in the amino acid residues within this pocket.[11] For instance, the pyridinyl imidazole (B134444) class of inhibitors (like SB203580) achieves selectivity through interactions with residues unique to p38α and p38β.[12]

Quantitative Data for Inhibitor Binding

The interaction between inhibitors and p38 MAPK is quantified by binding affinity (Kd, Ki) and inhibitory concentration (IC50). Structural data from X-ray crystallography provides the resolution and quality metrics of the solved structure.

Table 1: Binding Affinity and Potency of Selected p38 MAPK Inhibitors

| Inhibitor | Target | Assay Type | Value | Reference |

| SB203580 | p38α | IC50 | 61 nM | [13] |

| Dasatinib | p38α | IC50 | 330 nM | [13] |

| SB 202190 | p38α/β | IC50 | ~50 nM | |

| Fluoroprobe | p38α (inactive) | Kd | 13 nM | [14] |

| Fluoroprobe | p38α (active) | Kd | 36 nM | [14] |

| BIRB-796 | p38α | IC50 | 18 nM | [15] |

| Compound 12l | p38α | IC50 | 36 nM | [16] |

Table 2: Crystallographic Data for p38 MAPK in Complex with Inhibitors

| PDB ID | Ligand | Resolution (Å) | R-Value (work) | R-Free | Reference |

| 1A9U | SB203580 | 2.50 | 0.211 | 0.292 | [10] |

| 5UOJ | None (Apo) | 2.10 | 0.154 | 0.214 | [17] |

| 6M9L | Imidazopyridinone | 1.84 | 0.187 | 0.222 | [18] |

| 1KV2 | BIRB-796 | 2.20 | 0.223 | 0.267 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful structural and functional analysis of p38 MAPK-inhibitor interactions.

Recombinant human p38α MAPK is commonly expressed in Escherichia coli or insect (Sf9) cells.[19]

-

Expression: The p38α gene is cloned into a suitable expression vector (e.g., pET vectors for E. coli), often with a purification tag like a hexahistidine (His6) tag.

-

Cell Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The His-tagged p38α is eluted using an imidazole gradient.

-

Further Purification: Additional purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve high purity. Protein concentration is determined using a spectrophotometer or a protein assay.

This protocol outlines the general steps for determining the crystal structure of a p38 MAPK-inhibitor complex.[3][9]

-

Complex Formation: The purified p38α protein is incubated with a molar excess of the inhibitor (e.g., p38 MAPK-IN-5) to ensure saturation of the binding site.

-

Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion methods (hanging or sitting drop). A typical condition involves mixing the complex with a crystallization solution containing a precipitant like polyethylene (B3416737) glycol (PEG), a buffer (e.g., HEPES), and a salt (e.g., Mg(OAc)2).[9]

-

Data Collection: Crystals are cryo-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[9]

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known p38 MAPK structure as a search model. The model is then refined against the collected diffraction data, and the inhibitor is built into the electron density map.[3]

Enzymatic assays are used to determine the inhibitory potency (IC50) of compounds. A common method is a kinase activity assay using a known p38 substrate like ATF2.[12]

-

Reaction Setup: The assay is performed in a microplate format. Each well contains purified, active p38α MAPK, a specific substrate (e.g., recombinant ATF2), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Test compounds are added at varying concentrations. A control with no inhibitor (e.g., DMSO vehicle) is included.

-

Kinase Reaction: The reaction is initiated by adding ATP (often [γ-32P]-ATP for radiometric assays or using antibodies against phosphorylated substrates for non-radiometric methods). The plate is incubated at 30°C for a set time (e.g., 30 minutes).[12]

-

Detection:

-

Radiometric: The reaction is stopped, and the mixture is spotted onto a phosphocellulose membrane, which binds the phosphorylated substrate. Unincorporated [γ-32P]-ATP is washed away, and the radioactivity on the membrane is quantified using a scintillation counter.[12]

-

Non-Radiometric (e.g., HCS): The reaction is stopped, and the amount of phosphorylated substrate is detected using a phospho-specific antibody coupled to a fluorescent secondary antibody. The signal is read on a plate reader or high-content screening instrument.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

The structural and functional analysis of p38 MAPK in complex with inhibitors is a cornerstone of drug discovery efforts targeting inflammatory and proliferative diseases. This guide has outlined the key aspects of the p38 signaling pathway, the molecular basis of its inhibition, and the detailed experimental protocols required for its study. By integrating structural biology with quantitative biochemical assays, researchers can continue to develop more potent and selective inhibitors against this critical therapeutic target.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening | MDPI [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Label Transfer Reagents to Probe p38 MAPK Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK) at the Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. researchgate.net [researchgate.net]

- 19. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

In Vitro Characterization of p38 MAPK Inhibitors: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize inhibitors of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, making it a significant target for therapeutic intervention in a variety of diseases, including inflammatory conditions and cancer.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual representations of key concepts.

Overview of the p38 MAPK Signaling Pathway

The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2][4] These serine/threonine kinases are key components of a signaling cascade that responds to a wide array of extracellular stimuli.[5][6] Activation of the pathway is initiated by a three-tiered kinase module: a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates a p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif (specifically Thr180 and Tyr182 in p38α).[7][8][9] Once activated, p38 MAPK phosphorylates numerous downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2, MEF2), leading to a variety of cellular responses such as the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7][8][10]

Caption: The p38 MAPK signaling cascade.

Quantitative Data Presentation

The in vitro characterization of a p38 MAPK inhibitor involves determining its potency against the target kinase isoforms and its selectivity against a panel of other kinases. This data is typically presented in terms of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Biochemical Potency and Selectivity of a Representative p38 MAPK Inhibitor

This table summarizes the inhibitory activity of a hypothetical p38 inhibitor against the four p38 isoforms and a selection of other kinases to illustrate a typical selectivity profile.

| Kinase Target | Kinase Family | IC50 (nM) |

| p38α (MAPK14) | MAPK | 0.14 [11] |

| p38β (MAPK11) | MAPK | 0.14 [11] |

| p38γ (MAPK12) | MAPK | >1000[11] |

| p38δ (MAPK13) | MAPK | >1000[11] |

| JNK1 | MAPK | >1000 |

| ERK2 | MAPK | >1000 |

| CDK2 | CDK | >1000 |

| VEGFR2 | Tyrosine Kinase | >1000 |

Data is representative and compiled for illustrative purposes based on published data for potent and selective p38α/β inhibitors.[11]

Table 2: Cellular Activity of a Representative p38 MAPK Inhibitor

This table shows the inhibitor's potency in a cell-based assay, which measures its ability to block a downstream event of p38 MAPK signaling, such as the release of TNF-α from peripheral blood mononuclear cells (PBMCs) or rat alveolar macrophages.

| Cellular Assay | Cell Type | Stimulus | IC50 (nM) |

| TNF-α Release | Human PBMCs | LPS | 1.0[11] |

| TNF-α Release | Rat Alveolar Macrophages | LPS | 3.5[11] |

| IL-8 Release | BEAS-2B Airway Epithelial Cells | LPS | 1.2[11] |

LPS: Lipopolysaccharide

Detailed Experimental Protocols

Robust and reproducible experimental protocols are essential for the accurate characterization of kinase inhibitors. Below are detailed methodologies for a common biochemical kinase assay and a cellular assay.

Biochemical Kinase Assay (ADP-Glo™ Luminescence-Based Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of light generated is inversely proportional to the kinase activity.[12]

Objective: To determine the IC50 value of an inhibitor against a purified p38 MAPK isoform.

Materials:

-

Purified, recombinant p38α kinase

-

Peptide substrate (e.g., a derivative of ATF-2)

-

ATP

-

Test inhibitor (serially diluted in DMSO)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[13]

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 µM.

-

Reaction Setup:

-

Add 2.5 µL of Kinase Assay Buffer to each well.

-

Add 1 µL of the diluted inhibitor or DMSO (for control wells).

-

Add 2 µL of a 2.5X solution of the p38α kinase in Kinase Assay Buffer.

-

Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Add 2.5 µL of a 4X solution of the substrate and ATP in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Mix the plate on a plate shaker for 30 seconds.

-

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes.

-

Terminate Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Generate Luminescent Signal:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.

-

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Convert the raw luminescence units to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay (LPS-Stimulated TNF-α Release from PBMCs)

This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant cell system.

Objective: To determine the IC50 value of an inhibitor in a cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test inhibitor (serially diluted)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Plating: Isolate PBMCs from healthy donor blood and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.

-

Inhibitor Pre-incubation: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO). Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Cell Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNF-α production. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant from each well.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting percent inhibition against the inhibitor concentration.

Mandatory Visualizations

Visual diagrams are crucial for understanding complex biological pathways and experimental procedures.

Caption: General workflow for an in vitro kinase assay.

References

- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 10. portlandpress.com [portlandpress.com]

- 11. idp.sams-sigma.com [idp.sams-sigma.com]

- 12. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]

- 13. benchchem.com [benchchem.com]

Preliminary Efficacy Studies of p38 MAPK-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[5][6][7] This document provides a technical overview of the preliminary efficacy studies for a novel p38 MAPK inhibitor, p38 MAPK-IN-5. The data and protocols presented herein are based on established methodologies for the evaluation of p38 MAPK inhibitors and serve as a guide for researchers in the field.

Mechanism of Action

This compound is a potent and selective inhibitor of p38α MAPK, the most widely studied isoform implicated in inflammatory processes.[1][8] The inhibitor is designed to target the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates involved in the inflammatory cascade.[8] The primary mode of action is the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3][6]

Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli.[3][9] These stimuli activate upstream MAPK kinases (MAPKKs), which in turn phosphorylate and activate p38 MAPK.[4][9][10] Activated p38 MAPK then phosphorylates a range of downstream targets, including other kinases and transcription factors, leading to a cellular response.[2][4]

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical models.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Condition |

| p38α MAPK | 8 | Enzymatic Assay |

| p38β MAPK | 45 | Enzymatic Assay |

| TNF-α Release | 250 | LPS-stimulated human whole blood |

Data is representative of potent and selective p38 MAPK inhibitors. Actual values for a specific compound may vary.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Arthritis

| Parameter | Treatment Group | Result |

| Clinical Score | Vehicle | Progressive increase in joint inflammation |

| This compound (10 mg/kg, p.o.) | Significant reduction in clinical score[11] | |

| Joint Damage | Vehicle | Severe cartilage and bone erosion |

| This compound (10 mg/kg, p.o.) | Marked protection from joint destruction[11] | |

| Pro-inflammatory Cytokines | Vehicle | Elevated levels of TNF-α and IL-1β |

| This compound (10 mg/kg, p.o.) | Reduced cytokine production[11] |

This data is based on studies using orally bioavailable p38 MAPK inhibitors in a collagen-induced arthritis model.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro p38α MAPK Enzymatic Assay

This protocol outlines a typical procedure for determining the in vitro potency of a p38 MAPK inhibitor.

Methodology:

-

Preparation: Prepare an assay buffer containing HEPES, MgCl2, and DTT. Dilute recombinant active p38α MAPK and ATP to their final concentrations in the assay buffer.

-

Inhibitor Addition: Serially dilute this compound in DMSO and add to a 96-well assay plate.

-

Enzyme Addition: Add the diluted p38α MAPK to each well containing the inhibitor.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., recombinant ATF2).

-

Incubation: Incubate the reaction mixture for 60 minutes at 30°C.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a method such as ELISA with a phosphospecific antibody.

-

Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Murine Model of Collagen-Induced Arthritis (CIA)

This protocol describes a common in vivo model for evaluating the efficacy of anti-inflammatory compounds.[11]

Methodology:

-

Animal Model: Use DBA/1 mice, which are susceptible to CIA. All procedures should be approved by an institutional animal care and use committee.

-

Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail on day 0. On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.

-

Drug Administration: Once arthritis is established (typically around day 28-35), begin oral administration of this compound or vehicle daily.

-

Clinical Assessment: Monitor the mice daily for signs of arthritis and score each paw based on the severity of inflammation and swelling.

-

Histological Analysis: At the end of the study, collect the hind paws, fix, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Biochemical Analysis: Collect serum to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA. Prepare protein lysates from joint tissue to determine the levels of phosphorylated p38 MAPK and total p38 MAPK by Western blot.

Logical Relationship of Preclinical Evaluation

The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. assaygenie.com [assaygenie.com]

- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for p38 MAPK-IN-5 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress. The p38 MAPK signaling pathway is intricately involved in regulating critical cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, including inflammatory disorders and cancer.

p38 MAPK-IN-5 is a potent and highly selective inhibitor of p38α MAPK. Its high affinity and specificity make it a valuable tool for investigating the physiological and pathological roles of the p38 MAPK signaling pathway in cell-based assays. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, p38 MAPK signaling, and cytokine production.

Data Presentation

Inhibitor Profile: this compound

| Parameter | Value | Reference |

| Target | p38α MAPK | [1][2] |

| IC50 | 0.1 nM | [1][2] |

| Molecular Formula | C21H17ClFNO | [3] |

| Molecular Weight | 353.82 g/mol | [3] |

| CAS Number | 344457-87-0 | [3] |

Recommended Working Concentrations

| Assay | Concentration Range | Notes |

| Western Blot (p38 phosphorylation) | 1 nM - 100 nM | Titration is recommended to determine the optimal concentration for your cell type and stimulus. |

| Cell Viability Assay (e.g., MTT, CCK-8) | 0.1 nM - 1 µM | The effective concentration may vary depending on the cell line and incubation time. |

| Cytokine Production Assay (e.g., ELISA) | 0.1 nM - 100 nM | The optimal concentration will depend on the specific cytokine and cell type being investigated. |

Signaling Pathway Diagram

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) assay to determine the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

CCK-8 solution

-

96-well cell culture plates

-

Microplate reader

Workflow Diagram:

Caption: Workflow for the cell viability assay using CCK-8.

Procedure:

-

Seed cells into a 96-well plate at a density of 1x10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested concentration range is 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 MAPK (p-p38) and total p38 MAPK by Western blotting to confirm the inhibitory effect of this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

p38 MAPK activator (e.g., Anisomycin, LPS)

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total p38 MAPK, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Workflow Diagram:

Caption: General workflow for Western blot analysis.

Procedure:

-

Seed cells in appropriate culture dishes and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 1-2 hours.

-

Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control and a vehicle control.

-

Wash cells twice with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control.

Cytokine Production Assay (ELISA)

This protocol details the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cells of interest (e.g., macrophages, PBMCs)

-

Complete cell culture medium

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

This compound

-

Cytokine-specific ELISA kit

-

Microplate reader

Workflow Diagram:

Caption: Workflow for measuring cytokine production by ELISA.

Procedure:

-

Seed cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) for 1 hour.

-

Stimulate the cells with an appropriate stimulus, such as LPS (e.g., 1 µg/mL), for a specified time (e.g., 4-24 hours).

-

Collect the cell culture supernatants by centrifugation to remove any detached cells.

-

Perform the ELISA for the cytokine of interest according to the manufacturer's protocol.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentration based on the standard curve.

Conclusion

This compound is a powerful research tool for dissecting the roles of the p38α MAPK pathway in various cellular processes. The protocols provided here offer a framework for investigating its effects on cell viability, signaling, and inflammatory responses. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results. Careful dose-response and time-course experiments are recommended to fully characterize the cellular effects of this potent inhibitor.

References

p38 MAPK-IN-5 dosage and administration guidelines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the use of p38 MAPK-IN-5, a potent and selective inhibitor of p38α mitogen-activated protein kinase. The information is intended to assist researchers in designing and executing experiments to investigate the role of the p38 MAPK signaling pathway in various biological processes.

Introduction

This compound is a highly potent small molecule inhibitor of p38α MAPK with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. The p38 MAPK signaling cascade is a critical regulator of cellular responses to a variety of external stimuli, including stress, cytokines, and growth factors. This pathway is implicated in a wide array of cellular processes such as inflammation, apoptosis, cell cycle regulation, and differentiation. Dysregulation of the p38 MAPK pathway has been linked to numerous diseases, including inflammatory disorders like asthma and chronic obstructive pulmonary disease (COPD), as well as cancer. The high potency and selectivity of this compound make it a valuable tool for elucidating the specific functions of p38α in health and disease.

Quantitative Data

The inhibitory activity of this compound against the α isoform of p38 MAPK is summarized in the table below. Researchers should note that IC50 values can vary depending on the specific assay conditions.

| Target | IC50 (nM) | Assay Type |

| p38α MAPK | 0.1 | Biochemical Assay |

Data is compiled from commercially available information. Users are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific experimental system.

Signaling Pathway

The p38 MAPK signaling pathway is a multi-tiered cascade that relays extracellular signals to the nucleus to elicit specific cellular responses. The diagram below illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by this compound.

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Disclaimer: The following protocols are generalized and should be optimized for your specific cell lines, animal models, and experimental conditions. The high potency of this compound necessitates careful dose-response studies to determine the optimal working concentration.

In Vitro Kinase Assay

This protocol provides a framework for assessing the direct inhibitory effect of this compound on p38α kinase activity.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Substrate (e.g., ATF2 fusion protein)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Plate reader for detecting phosphorylation (e.g., luminescence-based ADP detection or phospho-specific antibody-based detection)

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in kinase buffer to achieve a range of desired concentrations. A starting range of 0.01 nM to 100 nM is recommended.

-

Prepare kinase reaction mix: In a 96-well plate, add the recombinant p38α MAPK enzyme and the substrate to the kinase buffer.

-

Add inhibitor: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells. Pre-incubate for 15-30 minutes at room temperature.

-